Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Protecting group orthogonality Boc deprotection Solid-phase synthesis

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8) is a functionalized piperazine derivative featuring a 6-chloro-3-nitropyridin-2-yl core and a Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen. With a molecular weight of 342.78 g/mol and a melting point of 94–95 °C, this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and efflux pump modulators.

Molecular Formula C14H19ClN4O4
Molecular Weight 342.78 g/mol
CAS No. 474330-06-8
Cat. No. B1393813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
CAS474330-06-8
Molecular FormulaC14H19ClN4O4
Molecular Weight342.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3
InChIKeyZTZUFALUKUFVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8): A Protected Heterocyclic Building Block for Kinase-Targeted Synthesis


Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8) is a functionalized piperazine derivative featuring a 6-chloro-3-nitropyridin-2-yl core and a Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen . With a molecular weight of 342.78 g/mol and a melting point of 94–95 °C, this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and efflux pump modulators [1]. The presence of the chloro, nitro, and Boc-protected piperazine functionalities provides three orthogonal reactive handles for sequential derivatization, making it a strategic building block for structure-activity relationship (SAR) studies.

Why Interchanging tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate with Close Analogs Risks Synthetic Failure


Substituting this compound with closely related analogs—such as the ethyl carbamate-protected variant (CAS 75167-21-4) or the unprotected 1-(6-chloro-3-nitropyridin-2-yl)piperazine—introduces significant risks in multi-step synthetic sequences. The Boc protecting group is orthogonal to many common protecting groups and is cleaved under mild acidic conditions (e.g., 20–50% TFA in DCM at room temperature), whereas ethyl carbamates typically require harsher acidic (HBr/AcOH) or strongly basic conditions that may degrade acid- or base-sensitive intermediates [1]. Additionally, the unprotected piperazine can undergo unwanted N-alkylation or acylation side reactions during subsequent steps, reducing overall yield and complicating purification [2]. The quantitative evidence below substantiates why this specific Boc-protected building block is not generically interchangeable.

Quantitative Differentiation Evidence for tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate


Mild Acidic Deprotection Kinetics: Boc vs. Ethyl Carbamate Half-Lives

The Boc group on the target compound is cleaved with a half-life of <2 minutes in 50% TFA/DCM at 25 °C, whereas the ethyl carbamate analog (CAS 75167-21-4) exhibits <5% cleavage under identical conditions over 24 hours [1]. This four-order-of-magnitude difference in deprotection rate enables sequential deprotection strategies in complex molecule synthesis [2].

Protecting group orthogonality Boc deprotection Solid-phase synthesis

Lipophilicity Advantage: LogP and TPSA Comparison with Ethyl Carbamate Analog

The target compound has a computed LogP of 2.70 and TPSA of 88.81 Ų , compared to the ethyl carbamate analog (CAS 75167-21-4) with LogP 2.1 and TPSA 88.81 Ų [1]. The higher LogP (Δ = 0.6 log units) indicates approximately 4-fold higher lipophilicity, which can improve membrane permeability in cell-based assays while maintaining the same polar surface area.

Lipophilicity Drug-likeness ADME prediction

Melting Point and Crystallinity: Impact on Purification and Formulation

The target compound exhibits a sharp melting point of 94–95 °C , indicative of high crystallinity and purity. In contrast, the unprotected 1-(6-chloro-3-nitropyridin-2-yl)piperazine and related N-alkyl analogs are often isolated as oils or low-melting solids (<50 °C) [1]. A well-defined, higher melting point facilitates purification by recrystallization, improves storage stability, and simplifies analytical quality control.

Melting point Crystallinity Purification

Synthetic Utility: Nitro Group as a Latent Amine for Divergent Functionalization

The 3-nitro group on the pyridine ring can be selectively reduced to an amine (e.g., Zn/NH₄Cl, H₂/Pd-C, or Fe/HCl) to generate a 3-aminopyridine intermediate, enabling subsequent amidation, sulfonylation, or reductive amination [1]. This contrasts with the 2,6-dichloro-3-nitropyridine starting material, where both chlorine atoms are available for displacement, potentially leading to regioisomeric mixtures unless carefully controlled [2]. The target compound fixes the piperazine at position 2, leaving the 6-chloro and 3-nitro groups as orthogonal handles for sequential derivatization.

Nitro reduction Amine diversification Medicinal chemistry

Purity Specification Advantage Over Unprotected Piperazine Building Blocks

The target compound is commercially available at a certified purity of 97% (HPLC) , whereas the unprotected 1-(6-chloro-3-nitropyridin-2-yl)piperazine is typically supplied at 95% or lower purity due to its hygroscopic nature and tendency to form carbonate salts upon exposure to air . The 2-percentage-point purity difference translates to a 40% reduction in the maximum possible impurity load (3% vs. 5%), which is critical when the compound is used as a late-stage intermediate in GMP-like settings or in biological assays sensitive to trace impurities.

Purity Quality control Procurement specification

Recommended Application Scenarios for tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate


Kinase Inhibitor Scaffold Assembly via Sequential SNAr and Amide Coupling

The target compound's three orthogonal reactive sites make it ideal for constructing kinase inhibitor scaffolds. The 6-chloro group undergoes SNAr with amines or alkoxides; subsequent reduction of the 3-nitro group to an amine enables amide or sulfonamide coupling; final Boc deprotection with TFA releases the piperazine NH for further diversification or salt formation. This sequence has been validated in pyridylpiperazine-based efflux pump inhibitor programs [1].

Solid-Phase Peptidomimetic Synthesis Requiring Orthogonal N-Protection

The acid-labile Boc group (t₁/₂ <2 min in TFA/DCM) is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions (20% piperidine/DMF) [1]. This orthogonality allows the compound to be incorporated as a piperazine dipeptide isostere in peptidomimetic libraries without cross-deprotection.

Efflux Pump Inhibitor Development for Antibiotic Potentiation

Pyridylpiperazine derivatives structurally related to this compound have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in E. coli, potentiating the activity of antibiotics such as chloramphenicol and pyridomycin by 4- to 30-fold [1]. The target compound serves as a key intermediate for synthesizing and optimizing such efflux pump inhibitors, where the chloro and nitro substitution pattern on the pyridine ring is critical for AcrB binding pocket interactions.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 342.78 g/mol, the compound falls within the acceptable range for fragment-based screening libraries (typically <300 Da, but piperazine-containing fragments up to 350 Da are common) [1]. Its three functional groups allow rapid elaboration into larger lead-like molecules upon fragment hit identification, making it a strategic procurement choice for fragment library vendors and medicinal chemistry CROs.

Quote Request

Request a Quote for Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.